molecular formula C23H18ClN3OS B11471267 [3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone

[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone

Cat. No.: B11471267
M. Wt: 419.9 g/mol
InChI Key: RMGCVIOMGYEWHE-UHFFFAOYSA-N
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Description

3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thienoquinoline core, a pyridine ring, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: The synthesis begins with the construction of the thienoquinoline core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a pyridine derivative. This step often requires the use of a palladium catalyst and a suitable base.

    Attachment of the Chlorophenyl Group: The final step involves the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. This step typically requires the use of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of the pyridine ring and the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C23H18ClN3OS

Molecular Weight

419.9 g/mol

IUPAC Name

(3-amino-4-pyridin-3-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C23H18ClN3OS/c24-15-9-7-13(8-10-15)21(28)22-20(25)19-18(14-4-3-11-26-12-14)16-5-1-2-6-17(16)27-23(19)29-22/h3-4,7-12H,1-2,5-6,25H2

InChI Key

RMGCVIOMGYEWHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Cl)N)C5=CN=CC=C5

Origin of Product

United States

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